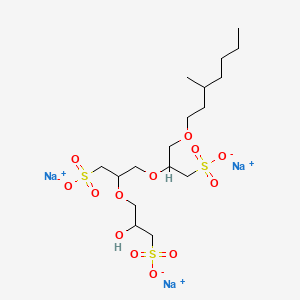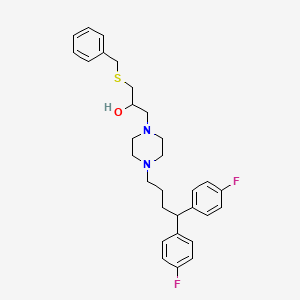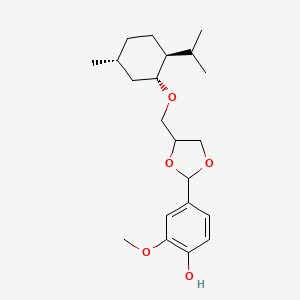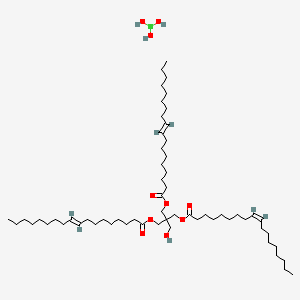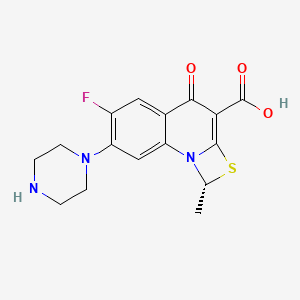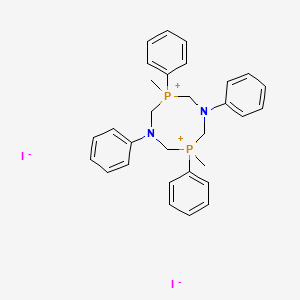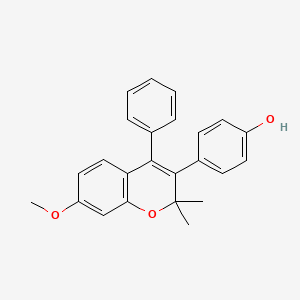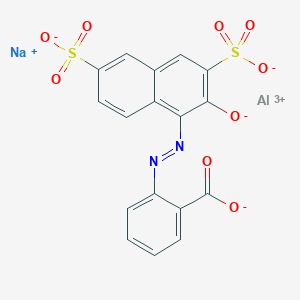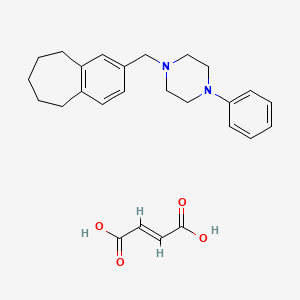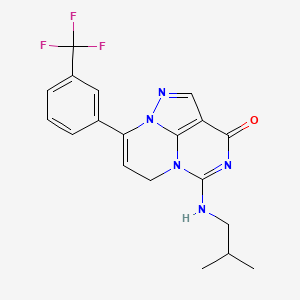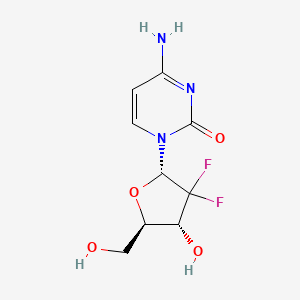
Einecs 269-693-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 269-693-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in different fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthetic routes and reaction conditions for Einecs 269-693-7 involve several steps. The preparation methods typically include:
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield.
Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH. These conditions are optimized to ensure the highest efficiency and yield of the compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using advanced equipment and technology. The process is designed to be cost-effective and environmentally friendly, adhering to regulatory standards.
Chemical Reactions Analysis
Einecs 269-693-7 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation reactions depend on the specific structure of the compound.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. These reactions are typically carried out using reagents such as halogens or alkylating agents.
Scientific Research Applications
Einecs 269-693-7 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It is also studied for its unique chemical properties and behavior.
Biology: In biological research, this compound is used to study cellular processes and interactions. It may also be used in the development of new drugs and therapies.
Medicine: The compound has potential applications in medicine, including drug development and therapeutic treatments. Its effects on biological systems are of particular interest to researchers.
Industry: this compound is used in various industrial applications, including the production of materials, chemicals, and other products. Its properties make it suitable for use in manufacturing processes.
Mechanism of Action
The mechanism of action of Einecs 269-693-7 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Einecs 269-693-7 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Einecs 264-151-6: This compound has similar chemical properties and applications but may differ in its specific structure and behavior.
Einecs 270-325-2: Another compound with comparable applications, but with distinct differences in its chemical reactions and mechanisms of action.
Einecs 287-089-1: This compound is used in similar industrial and research applications but has unique properties that set it apart from this compound.
The uniqueness of this compound lies in its specific chemical structure, which determines its reactivity, stability, and interactions with other molecules.
Properties
CAS No. |
68310-05-4 |
|---|---|
Molecular Formula |
C33H34N4O7S2 |
Molecular Weight |
662.8 g/mol |
IUPAC Name |
N-methylethanamine;2-[6-(6-methyl-7-sulfo-1,3-benzothiazol-2-yl)quinolin-2-yl]-1,3-dioxoindene-5-carboxylic acid |
InChI |
InChI=1S/C27H16N2O7S2.2C3H9N/c1-12-2-7-20-24(25(12)38(34,35)36)37-26(29-20)14-5-8-18-13(10-14)4-9-19(28-18)21-22(30)16-6-3-15(27(32)33)11-17(16)23(21)31;2*1-3-4-2/h2-11,21H,1H3,(H,32,33)(H,34,35,36);2*4H,3H2,1-2H3 |
InChI Key |
BIEKLYULCLRMFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC.CCNC.CC1=C(C2=C(C=C1)N=C(S2)C3=CC4=C(C=C3)N=C(C=C4)C5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


